Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
Overview
Description
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is a chemical compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate typically involves the reaction of 5-amino-2-bromo-4-fluorobenzene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include primary amines or alcohols.
Scientific Research Applications
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the amino, bromo, and fluoro groups allows for specific binding interactions, which can modulate the activity of the target molecule .
Comparison with Similar Compounds
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(5-amino-2-chloro-4-fluorophenyl)acetate
- Ethyl 2-(5-amino-2-bromo-4-chlorophenyl)acetate
- Ethyl 2-(5-amino-2-bromo-4-methylphenyl)acetate
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The unique combination of amino, bromo, and fluoro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research .
Biological Activity
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
This compound has the molecular formula C₁₀H₁₁BrFNO₂ and a molecular weight of 276.11 g/mol. The synthesis typically involves the reaction of 5-amino-2-bromo-4-fluorobenzene with ethyl bromoacetate in the presence of a base like potassium carbonate, using an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been employed in studies focusing on enzyme inhibition and protein-ligand interactions, particularly in the context of drug development for antibiotic-resistant strains .
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2 µg/mL |
Escherichia coli | 8 µg/mL |
Enterococcus faecalis | 5 µg/mL |
Pseudomonas aeruginosa | 13 µg/mL |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents, particularly against Gram-positive bacteria .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can significantly reduce cell viability in various cancer cell lines, including Caco-2 and A549 cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Data
Cell Line | % Viability Reduction (vs Control) | IC₅₀ (µM) |
---|---|---|
Caco-2 | 39.8% | 12 |
A549 | 31.9% | 15 |
The presence of specific substituents such as amino and bromo groups enhances its interaction with cellular targets, making it a promising candidate for further anticancer drug development .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial resistance mechanisms.
- Protein-Ligand Interactions : It modulates protein functions by binding to specific sites, influencing pathways related to cell growth and apoptosis .
- Selectivity : The unique combination of bromine and fluorine substituents allows for selective activity against targeted enzymes or receptors, which is crucial in drug design .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antibiotic Development : A study demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development into a new antibiotic .
- Cancer Therapeutics : Research involving Caco-2 cells showed that treatment with this compound led to significant reductions in cell viability, suggesting it could be further explored as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQNPPCKEMAVMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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